molecular formula C18H20N4O5 B6487455 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide CAS No. 941898-25-5

2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6487455
CAS No.: 941898-25-5
M. Wt: 372.4 g/mol
InChI Key: NBRCQYSBFOWXOQ-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact structure of this compound could not be found in the available resources.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 382.42 and a logP value of 2.9602 . The logP value indicates the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, which allows it to diffuse easily into the cells .

Properties

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-4-26-15-11(2)8-20-16-14(15)17(24)22(18(25)21(16)3)10-13(23)19-9-12-6-5-7-27-12/h5-8H,4,9-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRCQYSBFOWXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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